molecular formula C15H22FN5O2S B2496674 4-Cyclopropyl-5-fluoro-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine CAS No. 2380177-43-3

4-Cyclopropyl-5-fluoro-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine

Cat. No. B2496674
CAS RN: 2380177-43-3
M. Wt: 355.43
InChI Key: BCYNEKLIARQDHM-UHFFFAOYSA-N
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Description

The compound “4-Cyclopropyl-5-fluoro-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a cyclopropyl group, a fluorine atom, and a complex substituent involving a sulfonyl group and a piperazine ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing fluorine atom and the various other functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and affect its reactivity. The sulfonyl group could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN5O2S/c16-13-14(12-3-4-12)17-11-18-15(13)19-7-9-21(10-8-19)24(22,23)20-5-1-2-6-20/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNEKLIARQDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-5-fluoro-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine

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